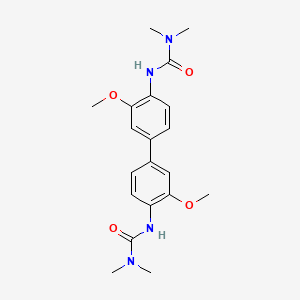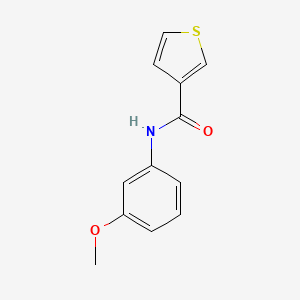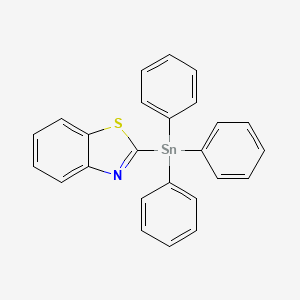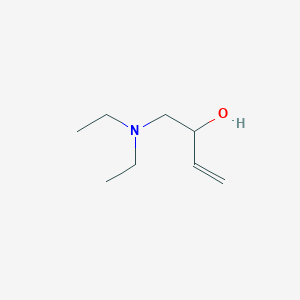![molecular formula C12H18O3S B11946053 2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol CAS No. 189080-80-6](/img/structure/B11946053.png)
2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol is an organic compound that belongs to the class of sulfones Sulfones are characterized by a sulfonyl functional group attached to two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol typically involves the reaction of a benzenesulfonyl chloride with an appropriate alcohol under basic conditions. One common method involves the use of sodium hydroxide as a base in an aqueous medium, facilitating the nucleophilic substitution reaction to form the desired sulfone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamides or sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Shares the sulfonyl functional group but lacks the additional alkyl chain.
Methylsulfonylmethane (MSM): Contains a similar sulfonyl group but with different substituents.
Uniqueness
2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol is unique due to its specific structure, which combines the benzenesulfonyl group with a branched alkyl chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in synthesis and research.
Eigenschaften
CAS-Nummer |
189080-80-6 |
|---|---|
Molekularformel |
C12H18O3S |
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
2-(benzenesulfonylmethyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C12H18O3S/c1-10(2)11(8-13)9-16(14,15)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 |
InChI-Schlüssel |
OXWMCENISSXJOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CO)CS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




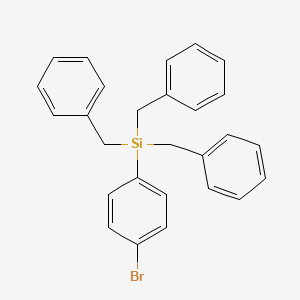
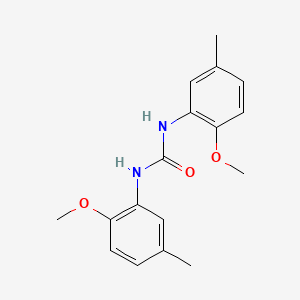
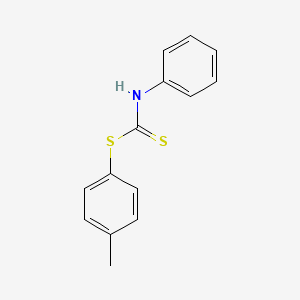
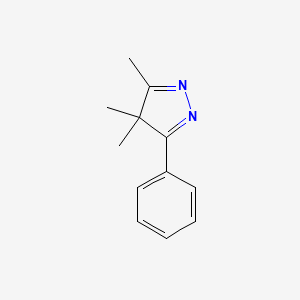
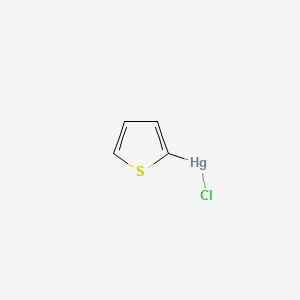
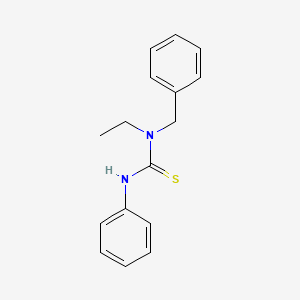
![4-hydroxy-N'-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11945996.png)
